8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the naphthalene ring.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Safety Measures: Implementation of safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: Transformation of the ketone group to other oxidation states.
Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the ketone group.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of bromine and fluorine atoms can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atoms, which may result in different reactivity and applications.
5,6-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, affecting its electronic properties.
8-Chloro-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one: Substitution of bromine with chlorine, leading to different chemical behavior.
Uniqueness
The combination of bromine and fluorine atoms in 8-Bromo-5,6-difluoro-3,4-dihydronaphthalen-2(1H)-one makes it unique in terms of its electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C10H7BrF2O |
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Molecular Weight |
261.06 g/mol |
IUPAC Name |
8-bromo-5,6-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7BrF2O/c11-8-4-9(12)10(13)6-2-1-5(14)3-7(6)8/h4H,1-3H2 |
InChI Key |
CQOARQGOBHXJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2CC1=O)Br)F)F |
Origin of Product |
United States |
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